t-Boc-Aminooxy-pentane-amine
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Overview
Description
t-Boc-Aminooxy-pentane-amine is a chemical compound that serves as a versatile linker in various biochemical applications. It contains an aminooxy group and a primary amine, making it highly reactive and useful in bioconjugation processes. The aminooxy group can react with aldehydes to form oxime bonds, and with reductants, it forms hydroxylamine linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-pentane-amine typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps. The Boc group can be installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-pentane-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: In the presence of reductants, the oxime bond formed with aldehydes can be reduced to hydroxylamine linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and imines.
Scientific Research Applications
t-Boc-Aminooxy-pentane-amine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a linker in the synthesis of complex molecules and in bioconjugation techniques.
Biology: The compound is employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: It is used in the development of drug delivery systems and in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and in the development of diagnostic tools
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-pentane-amine involves its reactive functional groups:
Comparison with Similar Compounds
t-Boc-Aminooxy-pentane-amine is unique due to its combination of an aminooxy group and a primary amine. Similar compounds include:
t-Boc-Aminooxy-pentane-azide: Contains an azide group instead of a primary amine, used in click chemistry.
t-Boc-Cystamine: Contains a disulfide linkage, used in redox-sensitive applications.
t-Boc-N-amido-PEG10-acid: Contains a polyethylene glycol (PEG) chain, used in drug delivery and bioconjugation.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C10H22N2O3 |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(5-aminopentoxy)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) |
InChI Key |
FXKUTWXGVCIJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCCN |
Origin of Product |
United States |
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